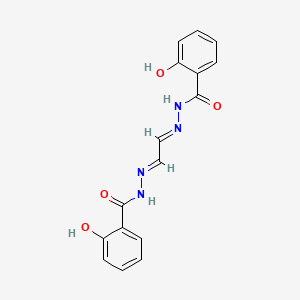

![molecular formula C17H25N3O4S B5559313 (4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)

(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, starting from basic heteroaromatic amines or pyridine derivatives, and involving cycloaddition, functional group transformations, and ring closure reactions. For instance, a process might begin with the preparation of a specific pyrazine or pyridine derivative, followed by reactions with other chemicals to build the complex structure of the target compound. Techniques such as the use of ethoxycarbonylalkylidene derivatives and cyclization reactions are common in synthesizing bicyclic [b]-heteroannulated pyridazine derivatives, which share a similarity in structural complexity and reaction pathways with the target compound (Lange et al., 1997).

Molecular Structure Analysis

The molecular structure of complex heterocyclic compounds is often elucidated using techniques like NMR spectroscopy and X-ray diffraction analysis. These methods provide detailed information on the arrangement of atoms within the molecule, helping understand its three-dimensional conformation and reactivity. For instance, the structure of specific substituted pyrazines was determined using these techniques, highlighting the importance of molecular structure analysis in understanding the compound's chemical behavior (Chimichi et al., 1996).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are closely related to their molecular structure. The presence of specific functional groups like the methoxy or pyridinyl carbonyl groups influences their reactivity, allowing for a variety of chemical transformations. For example, compounds with similar structures undergo reactions like cyclization, nucleophilic substitution, and rearrangements, leading to the formation of new heterocyclic systems. These reactions are pivotal in exploring the chemical versatility and potential applications of the compound .

Physical Properties Analysis

The physical properties of heterocyclic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular composition and structure. Detailed studies, including crystal engineering and physical property measurements, are essential for understanding how these compounds interact with their environment and other substances. The analysis of related compounds' crystal structures, for instance, provides insights into their stability, packing, and potential intermolecular interactions (Ferguson et al., 1999).

Scientific Research Applications

Neuropharmacological Investigations

Gamma-aminobutyric acid (GABA) neuropharmacological investigations on narcosis produced by inert gases showed that certain compounds act through specific receptor mechanisms. This study on the effects of nitrogen, argon, and nitrous oxide on narcosis could provide insights into the mechanisms of action of related compounds, emphasizing the importance of GABA receptor interactions in anesthesia and potentially related neuropharmacological effects (Abraini et al., 2003).

Hemodynamic Effects

Research on the hemodynamic effects of specific compounds, such as AR-L 115 BS, in patients with coronary artery disease (CAD) suggests that similar compounds could have applications in cardiovascular research. These studies focus on the vasodilating and positive inotropic effects without increasing oxygen consumption, offering potential avenues for therapeutic interventions in CAD (Weikl et al., 1981).

Environmental and Occupational Health

The formation of specific hemoglobin adducts in workers exposed to 1,3-butadiene indicates the importance of monitoring and understanding the metabolic pathways of industrial chemicals. Such studies underscore the relevance of assessing human exposure to potentially hazardous compounds and the formation of reactive metabolites, which could inform safety guidelines and exposure limits (Boysen et al., 2012).

Endocrine Disruption

Investigations into the presence of alkylphenols in human adipose tissue in Southern Spain highlight concerns about environmental contaminants with endocrine-disrupting activities. Such research points to the need for understanding the environmental and health implications of exposure to compounds that can interfere with hormonal systems, potentially informing regulations and public health policies (Lopez-Espinosa et al., 2009).

properties

IUPAC Name |

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-12(2)9-19-7-8-20(15-11-25(22,23)10-14(15)19)17(21)13-5-4-6-18-16(13)24-3/h4-6,12,14-15H,7-11H2,1-3H3/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMNCCDMAXSTJK-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=C(N=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4aR,7aS)-1-(2-methylpropyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-methoxypyridin-3-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)

![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)

![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)

![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)

![2-methyl-6-(9-methyl-3,9-diazaspiro[5.6]dodec-3-yl)pyrimidin-4-amine](/img/structure/B5559260.png)

![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)

![(4aS*,7aR*)-4-(2-furoyl)-N-isopropylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5559284.png)

![N-[(5-methyl-2-pyrazinyl)methyl]-1-benzothiophene-5-carboxamide](/img/structure/B5559285.png)

![2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)

![N-[3-chloro-4-(1-piperidinyl)phenyl]-3-methylbutanamide](/img/structure/B5559305.png)

![(1R*,3S*)-7-[(2-methyl-4-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5559316.png)